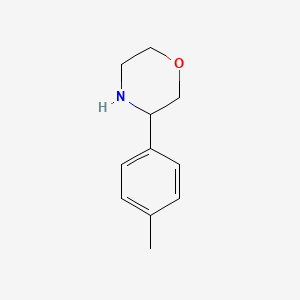

3-(P-tolyl)morpholine

描述

The Morpholine (B109124) Ring System as a Privileged Scaffold in Medicinal Chemistry Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of new drugs. nih.govnih.govjchemrev.com Its frequent presence in both approved and experimental drugs underscores its importance. nih.govsci-hub.se The advantageous physicochemical, biological, and metabolic properties of the morpholine moiety, coupled with its relatively straightforward synthesis, make it a versatile building block in medicinal chemistry. nih.govsci-hub.se The ring's ability to improve the pharmacokinetic profile of bioactive molecules is a key factor in its widespread use. nih.govdntb.gov.ua This "privileged" status is attributed to its capacity to interact with a variety of biological targets, often forming a critical part of the pharmacophore responsible for a drug's activity. nih.govjchemrev.com

Overview of Aryl-Substituted Morpholines in Chemical Biology

The strategic placement of aryl groups onto the morpholine scaffold gives rise to a class of compounds with a broad spectrum of biological activities. These aryl-substituted morpholines have been investigated for their potential as analgesic, anti-inflammatory, antioxidant, and anticancer agents. jchemrev.comnih.gov The nature and position of the substituent on the aryl ring can significantly influence the compound's biological profile. For instance, some 2-phenyl substituted morpholines have shown central dopaminergic and analgesic activities. nih.gov The introduction of an aryl group can modulate the electronic and steric properties of the morpholine derivative, thereby fine-tuning its interaction with specific biological targets.

Significance of 3-(P-tolyl)morpholine within Heterocyclic Compound Research

Within the broader class of aryl-substituted morpholines, this compound stands out as a significant subject of research. This specific substitution pattern, with the tolyl group at the 3-position of the morpholine ring, has been explored in the context of developing novel therapeutic agents. For example, derivatives of this compound have been synthesized and investigated for their potential as antifungal agents and PI3Kα inhibitors. acs.orgtandfonline.com The "p-tolyl" group, a benzene (B151609) ring with a methyl group at the para position, can influence the compound's lipophilicity and its potential for specific interactions within biological systems.

Research Objectives and Scope concerning this compound

The primary research objectives concerning this compound and its derivatives revolve around the synthesis of novel analogues and the evaluation of their biological activities. A significant area of investigation is the exploration of these compounds as potential inhibitors of various enzymes, such as monoamine oxidase-A (MAO-A) and PI3Kα, which are implicated in conditions like depression and cancer, respectively. tandfonline.commdpi.com The scope of this research encompasses the design, chemical synthesis, and in-depth biological evaluation of these compounds, often including structure-activity relationship (SAR) studies to understand how chemical modifications impact their therapeutic potential.

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDPIFKBRDIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397231 | |

| Record name | 3-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017481-27-4 | |

| Record name | 3-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 P Tolyl Morpholine and Analogues

Established Synthetic Routes to 3-Substituted Morpholine (B109124) Frameworks

The construction of the 3-substituted morpholine ring can be achieved through various synthetic strategies, primarily involving ring-closure reactions, and to a lesser extent, molecular rearrangements. Furthermore, significant efforts have been dedicated to the development of asymmetric methods to control the stereochemistry of these heterocyclic systems.

Strategies Involving Ring Closure Reactions

Ring closure, or cyclization, is a fundamental and widely employed strategy for the synthesis of morpholine derivatives. These reactions typically involve the formation of the C-N and C-O bonds of the heterocyclic ring from acyclic precursors.

One common approach involves the reaction of 1,2-amino alcohols with suitable two-carbon electrophiles. For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been developed for the conversion of 1,2-amino alcohols to morpholines in high yields. researchgate.net This method allows for the clean isolation of N-monoalkylation products, which subsequently cyclize to form the morpholine ring. researchgate.net

Another strategy is the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. The intramolecular dehydration of diethanolamine using sulfuric acid is a known method for producing morpholine. nih.gov Modifications of this approach can be used to generate substituted morpholines.

Palladium-catalyzed carboamination reactions have also been successfully applied to the synthesis of 3,5-disubstituted morpholines. This method involves the coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide, leading to the formation of the morpholine ring in a stereocontrolled manner. chemrxiv.org

Furthermore, a one-pot, metal-free synthesis of 2- and 2,3-disubstituted morpholines has been developed from aziridines and halogenated alcohols. This process, initiated by ammonium (B1175870) persulfate, proceeds via a ring-opening of the aziridine (B145994) followed by intramolecular cyclization. nih.gov

A de novo synthesis of highly substituted morpholines can be achieved through multicomponent reactions. For example, an Ugi-type reaction followed by cyclization can provide access to diverse morpholine scaffolds. nih.gov

The following table summarizes various ring closure strategies for the synthesis of substituted morpholines.

| Reaction Type | Key Reagents | Reactants | Product Type | Reference |

|---|---|---|---|---|

| SN2 reaction and cyclization | Ethylene sulfate, tBuOK | 1,2-amino alcohols | Substituted morpholines | researchgate.net |

| Intramolecular Dehydration | Sulfuric acid | Diethanolamine derivatives | Morpholines | nih.gov |

| Pd-catalyzed Carboamination | Pd(OAc)2, P(2-furyl)3 | O-allyl ethanolamines, aryl/alkenyl halides | 3,5-disubstituted morpholines | chemrxiv.org |

| Ring Opening/Cyclization | (NH4)2S2O8 | Aziridines, halogenated alcohols | 2- and 2,3-disubstituted morpholines | nih.gov |

Approaches via Molecular Rearrangements

While less common than ring-closure reactions, molecular rearrangements can also be employed in the synthesis of the morpholine framework. One such example is the aza-benzilic ester rearrangement, which has been utilized in a catalytic enantioselective synthesis of C3-substituted morpholinones. This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. Although this method yields morpholinones, these can potentially be reduced to the corresponding morpholines.

Asymmetric Synthesis and Stereochemical Control in Morpholine Derivatives

The biological activity of morpholine derivatives is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the formation of stereocenters in the morpholine ring is of significant importance.

Several strategies have been developed for the asymmetric synthesis of 3-substituted morpholines. One approach involves forming the stereocenter before the cyclization of the morpholine ring. Another strategy is to create the stereocenter during the cyclization process itself. A third approach involves generating the stereocenter after the formation of an unsaturated morpholine ring, for example, through asymmetric hydrogenation.

A catalytic asymmetric synthesis of 3-substituted morpholines has been achieved through a one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of ether-containing aminoalkyne substrates. nih.gov This method utilizes a Noyori-Ikariya catalyst to achieve high enantiomeric excesses. nih.gov

The use of chiral starting materials, such as enantiomerically pure amino alcohols, is another effective strategy for the asymmetric synthesis of morpholines. chemrxiv.org For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been reported, where the key step is a Pd-catalyzed carboamination reaction. chemrxiv.org

Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives, starting from immobilized amino acids like serine and threonine.

The table below highlights different approaches to achieve stereochemical control in morpholine synthesis.

| Strategy | Methodology | Key Features | Reference |

|---|---|---|---|

| Pre-cyclization Stereocenter Formation | Use of chiral precursors | Stereochemistry is established in the acyclic starting material. | |

| Cyclization-induced Stereocenter Formation | Asymmetric cyclization reactions | The stereocenter is created during the ring-forming step. | |

| Post-cyclization Stereocenter Formation | Asymmetric hydrogenation of unsaturated morpholines | A prochiral morpholine derivative is stereoselectively transformed. | |

| Catalytic Asymmetric Synthesis | Hydroamination/asymmetric transfer hydrogenation | One-pot reaction with a chiral catalyst to induce enantioselectivity. | nih.gov |

| Chiral Pool Synthesis | Use of enantiomerically pure amino alcohols | The inherent chirality of the starting material directs the synthesis. | chemrxiv.org |

Specific Synthesis of 3-(P-tolyl)morpholine

While a variety of methods exist for the synthesis of 3-substituted morpholines in general, specific literature detailing the synthesis of this compound is not extensively available in the reviewed sources. However, based on the established methodologies, a synthetic approach can be proposed, focusing on the selection of appropriate precursors and the optimization of reaction conditions.

Precursor Design and Selection for P-tolyl Incorporation

The key to synthesizing this compound lies in the selection of a precursor that carries the p-tolyl group and can be incorporated into the morpholine ring at the 3-position.

Based on the ring-closure strategies discussed in section 2.1.1, a suitable precursor would be a 1-(p-tolyl)-2-aminoethanol derivative. This amino alcohol could then be reacted with a two-carbon electrophile to form the morpholine ring. The synthesis of a related compound, 3-methyl-2-(4-methylphenyl)morpholine (B3184309), has been reported starting from 4-methylpropiophenone. chemrxiv.org This suggests that a precursor for this compound could potentially be derived from a p-tolyl-substituted carbonyl compound.

For a palladium-catalyzed carboamination approach, a precursor such as an O-allyl-1-(p-tolyl)-2-aminoethanol could be envisioned. This would then be coupled with a suitable halide in the presence of a palladium catalyst.

Reaction Conditions and Optimization for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that would need to be considered for the synthesis of this compound include the choice of solvent, base, catalyst (if applicable), reaction temperature, and reaction time.

For a synthesis involving the cyclization of a 1-(p-tolyl)-2-aminoethanol derivative with a two-carbon electrophile, the choice of base and solvent would be critical to promote the desired intramolecular reaction and minimize side reactions.

In a potential palladium-catalyzed synthesis, the selection of the palladium source and the phosphine (B1218219) ligand would be paramount for achieving high catalytic activity and selectivity. The reaction temperature would also need to be carefully controlled to ensure efficient product formation while minimizing decomposition.

Purification of the final product would likely involve chromatographic techniques to separate the desired this compound from any unreacted starting materials or byproducts. The formation of a salt, such as a hydrochloride salt, can aid in the purification and handling of the final compound.

The following table outlines general parameters that would be considered for optimization in the synthesis of a 3-substituted morpholine like this compound.

| Parameter | Considerations | Potential Impact |

|---|---|---|

| Solvent | Polarity, boiling point, solubility of reactants | Reaction rate, side reactions, ease of workup |

| Base | Strength, steric hindrance | Deprotonation efficiency, prevention of side reactions |

| Catalyst/Ligand | Activity, selectivity, stability | Reaction efficiency, stereoselectivity |

| Temperature | Reaction kinetics vs. stability of reactants/products | Reaction rate, byproduct formation |

| Reaction Time | Ensuring complete conversion | Maximizing yield while avoiding degradation |

Novel Synthetic Approaches to this compound

The quest for efficient and stereocontrolled methods for the synthesis of 3-substituted morpholines, including this compound, has led to the development of several innovative strategies that overcome the limitations of classical approaches. These novel methods often employ transition metal catalysis to achieve high levels of regio- and stereoselectivity.

One prominent strategy involves a four-step synthesis commencing from enantiomerically pure amino alcohols. nih.gov A key step in this sequence is a palladium-catalyzed carboamination reaction between an O-allyl ethanolamine derivative and an aryl bromide, such as 4-bromotoluene. nih.gov This intramolecular cyclization proceeds with high diastereoselectivity, affording the cis-3,5-disubstituted morpholine as a single stereoisomer. nih.govnih.gov The reaction is typically catalyzed by a palladium(II) acetate (B1210297)/tri(2-furyl)phosphine system in the presence of a base like sodium tert-butoxide. nih.gov The versatility of this method allows for the introduction of various aryl groups at the 3-position, making it a powerful tool for generating a library of 3-arylmorpholine analogues. nih.gov

Another innovative approach utilizes the tandem ring-opening and cycloisomerization of aziridines with propargyl alcohols, catalyzed by a single gold(I) species. rsc.org This methodology proceeds through a nucleophilic attack of the propargyl alcohol on the activated aziridine, followed by a 6-exo-dig cyclization and subsequent double bond isomerization to furnish the morpholine ring. rsc.org The resulting unsaturated morpholine can then be hydrogenated to yield the saturated 3-substituted morpholine with good diastereoselectivity. rsc.org This dual activation strategy, where the gold(I) catalyst acts as both a π-acid and a σ-acid, provides a mild and efficient route to functionalized morpholines. rsc.org

Enantioselective synthesis of 3-substituted morpholines can also be achieved through the S(N)2-type ring opening of activated aziridines with haloalcohols. nih.gov This highly regio- and stereoselective method involves the Lewis acid-mediated opening of the aziridine ring by a halogenated alcohol, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the morpholine product in high yield and enantiopurity. nih.gov

Derivatization Strategies of this compound for Research Applications

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of new functional molecules.

Modification at the Nitrogen Atom of the Morpholine Ring

The secondary amine of the morpholine ring is a prime site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. For instance, N-alkylation of morpholines with benzyl (B1604629) alcohols can be achieved using a NiCuFeOx catalyst. researchgate.net This reaction proceeds via a borrowing hydrogen methodology, offering a sustainable and environmentally friendly approach. researchgate.net Palladium catalysts have also proven effective for the N-alkylation of amines with alcohols. researchgate.net In a more general context, the N-alkylation of morpholine with a range of primary and secondary alcohols has been successfully demonstrated using a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase, affording N-alkylated morpholines in high conversion and selectivity. enamine.net These methods are directly applicable to this compound for the introduction of diverse alkyl substituents.

N-Acylation: The nitrogen atom of the morpholine ring can also be acylated to form the corresponding amides. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are typically employed. For example, the reaction of morpholine with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) yields the N-acylated product. nih.gov Similarly, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate under the catalysis of an ionic liquid. organic-chemistry.org These established procedures can be adapted for the N-acylation of this compound to introduce a variety of acyl groups.

Substitutions on the P-tolyl Moiety

The p-tolyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. wikipedia.org The methyl group on the tolyl moiety is an ortho-, para-directing and activating group, which influences the regioselectivity of these substitutions. Since the para position is occupied by the morpholine ring, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6 of the tolyl ring).

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents and catalysts.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides/acyl halides in the presence of a Lewis acid catalyst. wikipedia.org

While specific examples of these reactions on this compound are not extensively documented in the readily available literature, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-established and would be applicable. wikipedia.orgnih.gov The electronic and steric properties of the morpholine ring would also influence the reactivity and regioselectivity of these transformations.

Synthesis of Functionalized this compound Scaffolds

Building upon the this compound core, more complex and functionalized scaffolds can be synthesized. These strategies often involve leveraging the reactivity of both the morpholine ring and the p-tolyl moiety.

One approach is the synthesis of bridged bicyclic morpholines, which are of interest in medicinal chemistry as conformationally restricted analogues. researchgate.net While the direct conversion of this compound to a bridged system is not explicitly described, the synthesis of such scaffolds often starts from functionalized precursors that can undergo intramolecular cyclization to form the bicyclic core. researchgate.net

Furthermore, the functional groups introduced through derivatization of the nitrogen atom or the p-tolyl ring can serve as handles for further chemical transformations. For example, a halogenated p-tolyl ring could participate in cross-coupling reactions to introduce new aryl or alkyl substituents. An N-acylated morpholine could be reduced to the corresponding N-alkyl derivative, or the carbonyl group could be used in condensation reactions. The synthesis of morpholine-thiazole hybrid scaffolds has been reported, demonstrating the potential of combining the morpholine core with other heterocyclic systems to create novel molecular architectures with potential biological activity. nih.gov

Below is a table summarizing the types of derivatization and potential reactions for this compound.

| Modification Site | Reaction Type | Potential Reagents and Conditions | Expected Product |

| Nitrogen Atom | N-Alkylation | Alkyl halide, base; or Alcohol, catalyst (e.g., NiCuFeOx, CuO–NiO/γ–Al2O3) | N-Alkyl-3-(p-tolyl)morpholine |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-3-(p-tolyl)morpholine | |

| P-tolyl Moiety | Halogenation | X2 (X = Cl, Br, I), Lewis acid | 2-Halo-5-(morpholin-3-yl)toluene |

| Nitration | HNO3, H2SO4 | 2-Nitro-5-(morpholin-3-yl)toluene | |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | 2-Acyl-5-(morpholin-3-yl)toluene | |

| Scaffold Elaboration | Cross-Coupling | (On halogenated derivative) Arylboronic acid, Pd catalyst | 2-Aryl-5-(morpholin-3-yl)toluene |

| Heterocycle Formation | (From functionalized derivatives) e.g., Thiazole (B1198619) formation | Morpholine-thiazole hybrid |

Exploration of Biological Activities and Pharmacological Potential of 3 P Tolyl Morpholine Derivatives

Anticancer Activity Investigations

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Derivatives of 3-(P-tolyl)morpholine have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines. These investigations have not only highlighted their potential as anticancer agents but have also shed light on their underlying molecular mechanisms of action.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A number of studies have been conducted to evaluate the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines. These assays are crucial in the early stages of drug discovery to identify compounds with potent cytotoxic effects.

One study synthesized a series of 4-(2-(p-tolyl)quinazolin-4-yl)morpholine derivatives and evaluated their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. Among the synthesized compounds, specific derivatives demonstrated significant cytotoxic activity. Current time information in Bangalore, IN. For instance, compound AK-12 , which is 4-(2-(p-tolyl)quinazolin-4-yl)morpholine, was part of this study. While the most potent compounds in this series were AK-3 and AK-10, the study design included the p-tolyl structural element. Current time information in Bangalore, IN.

Another research effort focused on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold with a p-tolyl group. These compounds were tested against four human cancer cell lines: A549, PC-3 (prostate cancer), MCF-7, and HepG2 (hepatocellular carcinoma). The results indicated that many of these compounds exhibited moderate to excellent cytotoxicity. nih.gov Specifically, the (R)-4-(2-(5-(3,4-Dichlorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (Compound 7b ) was synthesized and evaluated. nih.gov

Furthermore, a series of halogenated phenoxychalcones and their corresponding pyrazolines were synthesized and evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line. Among these, 1–(5-(4–(4-Bromophenoxy)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Compound 3c ) showed notable activity with an IC50 value of 7.42 µM. tandfonline.com

The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives:

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| AK-12 | Quinazoline-morpholine | A549, MCF-7, SHSY-5Y | Data not specified for AK-12, but related derivatives showed high activity Current time information in Bangalore, IN. |

| Compound 7b | Thiopyrano[4,3-d]pyrimidine-pyrazoline | A549, PC-3, MCF-7, HepG2 | Moderate cytotoxicity observed nih.gov |

| Compound 3c | Pyrazoline | MCF-7 | 7.42 tandfonline.com |

| Compound 9c | Triazolopyrimidine-thiadiazole-urea | HCT-116, HeLa, MCF-7 | Showed weaker cytotoxicity compared to other series in the study acgpubs.org |

| Compound 4c | Thiazolo[3,2-a]pyrimidin-5-one | Renal UO-31 | Showed observable activity mdpi.com |

Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Apoptosis Induction)

Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their further development. Research has pointed towards several key cellular processes, including the induction of apoptosis and cell cycle arrest.

In the study of morpholine-substituted quinazoline (B50416) derivatives, the most active compounds, AK-3 and AK-10, were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. Furthermore, the primary mechanism of cell death was determined to be through the induction of apoptosis. Current time information in Bangalore, IN.

Investigations into novel thiosemicarbazide (B42300) derivatives, including 1-(3-Hydroxy-3-(p-tolyl)butanoyl)-4-phenylthiosemicarbazide (Compound 4b ), have also highlighted apoptosis as a key mechanism. While the most potent compound in this particular study was a chlorophenyl derivative, the research indicates that this class of compounds can induce apoptosis in cancer cells. smolecule.com

Fused thiophene (B33073) derivatives have also been explored for their anticancer properties. Studies on these compounds revealed that they can induce S-phase cell cycle arrest, leading to apoptosis mediated by caspase-3. researchgate.netresearchgate.net

The following table details the observed molecular mechanisms of action for certain classes of this compound derivatives:

| Derivative Class | Observed Molecular Mechanism |

| Quinazoline-morpholine | G1 phase cell cycle arrest, Apoptosis induction Current time information in Bangalore, IN. |

| Thiosemicarbazide | Apoptosis induction smolecule.com |

| Fused Thiophene | S-phase cell cycle arrest, Caspase-3 mediated apoptosis researchgate.netresearchgate.net |

Target Identification and Validation in Oncological Pathways

Identifying the specific molecular targets of this compound derivatives within oncological pathways is a key step in validating their therapeutic potential. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often dysregulated in cancer, has been identified as a potential target.

Research on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives suggests that they may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. The inhibition of PI3K kinase is an ideal target for drug design as it can effectively block this critical signaling pathway. nih.gov One of the lead compounds in this area, GDC-0941, is a selective PI3Kα inhibitor. nih.gov The study of thienopyrimidine derivatives also points to the inhibition of the PI3K/mTOR pathway. nih.gov

Furthermore, studies on thiazolo[3,2-a]pyrimidin-5-one derivatives, such as 7-Methyl-6-(2-morpholinoethyl)-3-p-tolyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Compound 4c ), have shown moderate inhibitory activity against PI3Kα. mdpi.com

Another important target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR). New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors. While a p-tolyl derivative in this series showed a decrease in cytotoxic activity compared to its analogs, the study highlights the potential for this scaffold to target EGFR. researchgate.net

The table below summarizes the identified oncological targets for some this compound derivatives:

| Derivative Class | Identified Target |

| Thiopyrano[4,3-d]pyrimidine | PI3K/Akt/mTOR pathway nih.gov |

| Thienopyrimidine | PI3K/mTOR pathway nih.gov |

| Thiazolo[3,2-a]pyrimidin-5-one | PI3Kα mdpi.com |

| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR researchgate.net |

Antimicrobial and Antifungal Activity Studies

In addition to their anticancer potential, this compound derivatives have been investigated for their ability to combat microbial and fungal infections. The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents.

Evaluation against Bacterial Strains

Several studies have evaluated the antibacterial activity of various this compound derivatives against a range of pathogenic bacterial strains.

A series of novel quinazolinone derivatives were synthesized and tested for their antimicrobial effects. The p-tolyl derivative 29 from the morpholine (B109124) analogue series demonstrated the broadest spectrum of activity within its series. nih.gov Another p-tolyl derivative, 23 , from the piperidine (B6355638) series, also showed activity. nih.gov

In a study on pyridothienopyrimidine derivatives, the 7-Phenyl-9-(p-tolyl) analogue 4b revealed potent activity against Staphylococcus aureus and Bacillus cereus. encyclopedia.pub Furthermore, the 2-morpholinomethyl derivative 5a , derived from a related scaffold, showed potent activity against several bacterial strains. encyclopedia.pub

The antibacterial activity of furan-linked thiazole (B1198619) derivatives was also investigated. The compound 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole 24n exhibited significant antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. acs.org

The following table presents data on the antibacterial activity of selected derivatives:

| Compound ID | Derivative Class | Bacterial Strain(s) | Activity/MIC |

| 29 | Quinazolinone-morpholine | Broad spectrum within its series | MIC=0.5 mg/ml against B. subtilis nih.gov |

| 4b | Pyridothienopyrimidine | S. aureus, B. cereus | Potent activity encyclopedia.pub |

| 24n | Furan-linked thiazole | P. aeruginosa, S. aureus, B. subtilis, E. coli | MIC: 1.56-3.13 µg/mL acs.org |

Antifungal Efficacy against Pathogenic Fungi

The antifungal properties of this compound derivatives have also been a subject of investigation, with some compounds showing promising activity against pathogenic fungi.

In the study of quinazolinone derivatives, the para-tolyl derivative 23 was the only one in its series to exhibit antifungal activity against Candida albicans. nih.gov

A series of novel thiazol-2(3H)-imine derivatives were designed and evaluated for their antifungal activity. N-(3-Morpholinopropyl)-3-phenyl-4-(p-tolyl)thiazol-2(3H)-imine (Compound 2a ) was among the synthesized compounds. While other derivatives in the series showed more potent activity, this highlights the exploration of the p-tolyl morpholine scaffold in antifungal research. acs.org

Derivatives of 1,3,4-oxadiazole (B1194373) have also been synthesized and tested for their antifungal properties. For instance, 1-(1H-indol-1-yl)-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-ol (Compound 136 ) showed significant efficacy against several plant pathogenic fungi. researchgate.net Another study on N-Methylmorpholinium derivatives containing a 1,3,4-oxadiazole core, including 4-Methyl-4-(10-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)octyl)morpholin-4-ium Bromide (Compound 3k ), demonstrated some antifungal activity against Fusarium oxysporum. semanticscholar.org

The table below summarizes the antifungal activity of selected derivatives:

| Compound ID | Derivative Class | Fungal Strain(s) | Activity/EC50/Inhibition |

| 23 | Quinazolinone | C. albicans | Active nih.gov |

| 2a | Thiazol-2(3H)-imine | Candida species | Part of an active series acs.org |

| 136 | Indole-1,3,4-oxadiazole | Botrytis cinerea, Phomopsis sp. | Significant efficacy researchgate.net |

| 3k | Morpholinium-1,3,4-oxadiazole | Fusarium oxysporum | Certain antifungal activity semanticscholar.org |

Mechanisms of Action in Antimicrobial Contexts

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties, operating through various mechanisms. Research into quinazolinone derivatives revealed that a para-tolyl morpholine analogue, compound 29 , exhibited the broadest spectrum of activity within its series and was particularly effective against the Gram-positive bacterium Bacillus subtilis. nih.gov Another para-tolyl derivative in the same study, compound 23 , was the only one in its series to show antifungal activity against Candida albicans. nih.gov While the exact mechanism for these specific compounds was not detailed, it is known that morpholine derivatives can act as antifungal agents by inhibiting enzymes crucial for fungal cell wall integrity, such as Δ14-sterol reductase and Δ8-Δ7-sterol isomerase, thereby disrupting the sterol biosynthesis pathway.

In other studies, the lipophilicity of the molecule has been linked to antimicrobial efficacy. Thiourea derivatives incorporating a morpholine ring showed enhanced antimicrobial activity, which was attributed to their higher lipophilic character. mdpi.com A different class of compounds, N-methylmorpholinium derivatives featuring a 5-(p-tolyl)-1,3,4-oxadiazole core, demonstrated potent antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae. semanticscholar.org Preliminary studies into their mechanism suggest that these derivatives act by causing significant damage to the bacterial cell membrane. semanticscholar.org Furthermore, compounds structurally similar to 3-imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile (B11093734) have been investigated for their potential antibacterial properties. ontosight.ai

Central Nervous System (CNS) Activity Research

The morpholine heterocycle is frequently incorporated into CNS drug candidates to enhance properties like blood-brain barrier permeability and aqueous solubility. nih.govnih.gov Derivatives of this compound have been a focus of CNS research, particularly for their potential to treat mood disorders. nih.govnih.gov

Research has identified that this compound derivatives can modulate key enzymes and transporters in the CNS. One significant area of study is their role as monoamine oxidase (MAO) inhibitors. mdpi.comresearchgate.net The enzyme MAO-A is responsible for breaking down neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), and its inhibition can lead to antidepressant effects. researchgate.net A series of morpholine-based chalcones, including (E)-1-(4-morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one (C9 ), were synthesized and evaluated as MAO-A inhibitors. mdpi.comresearchgate.net While other compounds in the series showed higher potency, the study established that these derivatives act as reversible and selective MAO-A inhibitors. mdpi.comresearchgate.net Molecular docking studies suggest their mechanism involves π-π stacking interactions with key amino acid residues, such as Trp-397, in the enzyme's active site. mdpi.comresearchgate.net

Another important mechanism is the inhibition of neurotransmitter reuptake. The compound 3-methyl-2-(4-methylphenyl)morpholine (B3184309) HCl, a p-tolyl derivative, is a known synthetic intermediate for GBR 12909, which is a potent dopamine (B1211576) reuptake inhibitor. This directly implicates the this compound scaffold in the modulation of the dopamine transporter, a critical component in regulating dopamine levels in the brain. Some derivatives have also been studied for their potential to modulate serotonin pathways.

The modulation of MAO-A and dopamine reuptake directly translates to significant potential for anxiolytic and antidepressant applications. The development of morpholine-substituted chalcones as MAO-A inhibitors is aimed at creating new treatments for mental depression. mdpi.comresearchgate.net The link between 3-methyl-2-(p-tolyl)morpholine HCl and the dopamine reuptake inhibitor GBR 12909, which has been studied for its antidepressant effects, further strengthens this potential. Related structures, such as 3-methyl-2-(3-chlorophenyl)morpholine HCl, have also shown potent activity in preclinical models of depression. Consequently, derivatives of 3-methyl-2-(4-methylphenyl)morpholine are being investigated as potential anxiolytic and stimulant agents. smolecule.com

Other Biological Activities

Beyond antimicrobial and CNS effects, research has uncovered other therapeutic possibilities for this compound derivatives, notably in antiviral and anti-inflammatory contexts.

Antiviral Activity: The antiviral potential of this class of compounds is an emerging area of interest. Studies on molecules structurally related to 3-imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile suggest potential antiviral applications. ontosight.ai Although not containing a p-tolyl group, other morpholine derivatives have been identified through in silico analysis to have favorable predicted antiviral activity against the main protease of SARS-CoV-2. tandfonline.com Another morpholine compound, avistim, has demonstrated antiviral effects against the infectious bronchitis virus in chickens. medicine.dp.ua

Anti-inflammatory Activity: Several distinct this compound derivatives have been synthesized and confirmed to possess anti-inflammatory properties. A study on new diphenhydramine (B27) analogues synthesized (di [p-tolyl] [2-morpholinoethoxy] methane, IV ), which was found to be effective in reducing acute inflammation in rat models. researchgate.net Its mechanism is thought to be related to the reduction of vascular permeability or the antagonism of H1 histamine (B1213489) receptors. researchgate.net

In another study, a pyrazole-containing derivative, (Z)-2-morpholino-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one (6 ), was evaluated for its ability to inhibit key inflammatory enzymes. nih.gov Additionally, a series of morpholinopyrimidine derivatives were synthesized, and compound V2 , which features a p-tolyl group, was evaluated for its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. rsc.org

Anticonvulsant and Antihyperlipidemic Research

The morpholine nucleus is a versatile scaffold that has been explored for a wide range of pharmacological activities, including anticonvulsant and antihyperlipidemic effects. Research into derivatives of this compound and related structures has revealed promising, multifaceted biological activities.

Anticonvulsant Research

The morpholine ring is a key feature in the development of various central nervous system (CNS) active agents. acs.org Studies have shown that synthetic morpholine and its derivatives can exhibit significant, though often selective, antiseizure activity. internationalscholarsjournals.com For instance, investigations into novel hybrid compounds incorporating both imidazolidine-2,4-dione and morpholine rings have been conducted to develop broad-spectrum anticonvulsants. nih.gov One of the most promising compounds from this research, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrated a wider range of anticonvulsant activity than established drugs like phenytoin (B1677684) or levetiracetam (B1674943) in certain animal models. nih.gov

| Compound Class | Key Findings | Seizure Model | Reference |

|---|---|---|---|

| Hybrid Imidazolidine-2,4-dione Morpholine Derivatives | Compound 19 showed broader activity than phenytoin and levetiracetam, with an ED₅₀ of 26.3 mg/kg. | MES, 6 Hz | nih.gov |

| 1-(Morpholinomethyl)-3-substituted Isatin Derivatives | Compound 6f provided protection at 30 mg/kg (i.p.) in the MES test and at 100 mg/kg in the scPTZ test. | MES, scPTZ | researchgate.net |

| N-phenyl-2-morpholino-acetamide Derivatives | Compound 13 (N-(3-chlorophenyl)-2-morpholino-acetamide) showed protection at 100 mg/kg (0.5 h) and 300 mg/kg (4 h). | MES | nih.gov |

Antihyperlipidemic Research

Derivatives of morpholine have been systematically investigated as potential agents to combat atherosclerosis by simultaneously targeting high lipid levels and oxidative stress. nih.govacs.org Research has focused on designing multifunctional molecules that can lower plasma lipids and inhibit lipid peroxidation. acs.org

In one study, a series of 17 new morpholine derivatives with varied aromatic substitutions on the morpholine ring were synthesized and evaluated. nih.govresearchgate.net These compounds were found to suppress cholesterol biosynthesis by inhibiting the enzyme squalene (B77637) synthase (SQS), with IC₅₀ values for the most active compounds ranging from 0.7 to 5.5 μM. nih.govresearchgate.net Furthermore, these derivatives offered significant protection against lipid peroxidation in hepatic microsomal membranes. nih.gov In vivo testing in animal models confirmed these effects, with the compounds reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) by 15-80%. nih.govresearchgate.net The aromatic substitution on the morpholine ring was identified as being essential for this multifaceted activity. researchgate.net

Another line of research involved modifying morpholine derivatives to act as nitric oxide (NO) donors, which could provide additional benefits against atheromatic plaques. acs.orgnih.gov These nitric oxide-releasing morpholine derivatives were effective at reducing plasma cholesterol by 20-63% and triglycerides by 37-85%, demonstrating the therapeutic potential of this chemical class. acs.orgnih.gov

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Aromatic Morpholine Derivatives | Squalene Synthase (SQS) Inhibition | IC₅₀ values between 0.7 and 5.5 μM; reduced TC, TG, and LDL by 15-80% in vivo. | nih.govresearchgate.net |

| Nitric Oxide Releasing Morpholine Derivatives | NO Donation, Lipid Peroxidation Inhibition | Reduced plasma cholesterol (20-63%) and triglycerides (37-85%). | acs.orgnih.gov |

| Bifunctional Morpholine Derivatives | SQS Inhibition, Antioxidant | Compound 2 showed an SQS inhibition IC₅₀ of 0.014 μM and significant in vivo antihyperlipidemic effects. | acs.org |

Potential in Agrochemical and Plant Growth Regulation

The structural features of the morpholine ring have made it a valuable component in the design of modern agrochemicals. nih.govacs.org Derivatives of morpholine are recognized as biologically active compounds that have been successfully incorporated into various pesticides, including fungicides, herbicides, and insecticides. nih.govresearchgate.net The analysis of structure-activity relationships is a key step in developing new, efficient pesticides containing the morpholine fragment. researchgate.net

In another study, a series of cyclic sulfone derivatives, including 3-amino-4-morpholinotetrahydrothiophene 1,1-dioxide, were tested for their plant growth regulatory activity on maize seedlings (Zea mays). scispace.com The results indicated that specific morpholine-containing compounds led to a significant increase in the vigor index, as well as the length of roots and shoots, compared to controls. scispace.com This suggests that the morpholine moiety can be a key structural element for creating compounds that enhance plant development. scispace.com

| Compound/Derivative Class | Application | Observed Effect | Reference |

|---|---|---|---|

| General Morpholine Derivatives | Agrochemicals | Used as fungicides, herbicides, insecticides, and antiviral agents. | nih.govresearchgate.net |

| Quaternary Ammonium (B1175870) Salts with Morpholine | Plant Growth Regulation | Effectively stimulated florification in Aster Chinensis L. | researchgate.net |

| 3-amino-4-morpholinotetrahydrothiophene 1,1-dioxide | Plant Growth Regulation | Greatest increase in vigor index, root, and shoot length in Zea mays seedlings. | scispace.com |

Enzyme Inhibition and Receptor Modulation Beyond Specific Therapeutic Areas

The this compound scaffold and its close analogs have been identified as potent modulators of various enzymes and receptors, extending their biological relevance beyond a single therapeutic category. This chemical structure has proven to be a valuable building block for creating targeted inhibitors and modulators for diverse biological targets. ontosight.ai

Enzyme Inhibition

Derivatives incorporating the p-tolyl and morpholine moieties have demonstrated significant inhibitory activity against key enzymes implicated in disease pathways.

p38α MAP Kinase: A notable example is the compound BIRB 796, a potent inhibitor of p38α MAP kinase. nih.gov Structure-activity relationship studies revealed that the p-tolyl group provides crucial π-CH₂ interactions with the kinase, while the morpholine group acts as a pharmacophore with good hydrogen bonding potential, contributing to a high binding affinity with a Kd value in the picomolar range (50-100 pM). nih.gov

Monoamine Oxidase-A (MAO-A): In the context of mental health, morpholine-based chalcones have been synthesized and evaluated as inhibitors of MAO-A, an enzyme involved in the degradation of neurotransmitters. nih.govmdpi.com The compound (E)-1-(4-Morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one showed moderate, reversible, and selective inhibitory potential against the MAO-A isoform. nih.gov

14α-demethylase: In the search for new antifungal agents, N-(3-morpholinopropyl)-3-phenyl-4-(p-tolyl)thiazol-2(3H)-imine was synthesized as part of a series targeting the fungal enzyme 14α-demethylase. acs.org Molecular docking studies indicated that the morpholine moiety could form hydrogen bonds with key residues (Met433 and Ile323) in the enzyme's active site, highlighting its role in the ligand-enzyme interaction. acs.org

| Enzyme Target | Key Compound/Derivative | Activity/Potency | Reference |

|---|---|---|---|

| p38α MAP Kinase | BIRB 796 (contains p-tolyl and morpholine groups) | Kd = 50-100 pM | nih.gov |

| Monoamine Oxidase-A (MAO-A) | (E)-1-(4-Morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one | Reversible and selective inhibition | nih.gov |

| 14α-demethylase | N-(3-morpholinopropyl)-3-phenyl-4-(p-tolyl)thiazol-2(3H)-imine | Potential inhibition through H-bonding interactions | acs.org |

Receptor Modulation

Substituted morpholines have also been developed as modulators of specific cell surface receptors. A patent for substituted morpholines as modulators of the calcium-sensing receptor (CaSR) describes compounds useful for managing conditions associated with this receptor. google.com One of the synthesized examples includes a derivative containing a (4-(p-tolyl)morpholin-3-yl)methyl)ethanamine fragment, directly implicating this specific chemical structure in the modulation of a key physiological receptor. google.com

Structure Activity Relationship Sar and Pharmacophore Modeling of 3 P Tolyl Morpholine Analogues

Impact of the Morpholine (B109124) Ring Conformation on Biological Activity

The three-dimensional arrangement of the morpholine ring in 3-(p-tolyl)morpholine analogues is a critical determinant of their biological activity. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement, minimizing steric strain. In this conformation, substituents can occupy either axial or equatorial positions, and this orientation can significantly influence the molecule's interaction with its biological target.

The flexible nature of the morpholine ring allows it to adopt different conformations to fit into a binding pocket. nih.gov However, the energy barrier between different conformations, such as the chair and boat forms, can influence the binding affinity. For this compound analogues, the bulky p-tolyl group at the C3 position is expected to preferentially occupy the equatorial position in the chair conformation to minimize steric hindrance. This equatorial orientation positions the p-tolyl group in a specific spatial arrangement relative to the rest of the molecule, which is crucial for molecular recognition by the target protein.

Studies on related 3-aryl-morpholine derivatives have shown that constraining the morpholine ring in a specific conformation can lead to a significant change in biological activity. This suggests that the ability of the morpholine ring to adopt an optimal conformation upon binding is a key factor for potency. The puckering of the morpholine ring and the relative orientation of the substituents are therefore essential parameters to consider in the design of new this compound analogues with enhanced biological activity.

Role of the P-tolyl Substituent in Molecular Recognition

The p-tolyl substituent at the C3 position of the morpholine ring plays a pivotal role in molecular recognition through a combination of electronic and steric effects. This substituent is crucial for establishing specific interactions with the target protein, thereby influencing the compound's potency and selectivity.

The p-tolyl group is characterized by the presence of a methyl group at the para position of the phenyl ring. This methyl group is electron-donating through an inductive effect, which can influence the electron density of the phenyl ring and, consequently, its interaction with the biological target. The increased electron density of the aromatic ring may enhance π-π stacking or cation-π interactions with complementary amino acid residues in the binding pocket.

From a steric perspective, the methyl group adds bulk to the para position of the phenyl ring. This steric hindrance can be either favorable or unfavorable for binding, depending on the topology of the target's binding site. If the binding pocket has a corresponding hydrophobic pocket, the methyl group can fit into it, leading to enhanced binding affinity through van der Waals interactions. Conversely, if the binding site is sterically constrained, the presence of the methyl group could lead to a decrease in binding affinity.

The position of the methyl group on the phenyl ring has a profound impact on the biological activity of 3-phenylmorpholine (B1352888) analogues. Structure-activity relationship studies on closely related compounds, such as the positional isomers of methylphenmetrazine (a 3-methyl-2-phenylmorpholine derivative), have demonstrated that the substitution pattern on the phenyl ring can dramatically alter the compound's pharmacological profile.

For instance, in the case of methylphenmetrazine analogues, moving the methyl group from the ortho- or meta-position to the para-position results in a substantial increase in selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This highlights the critical role of the substitution pattern in determining the selectivity of these compounds. The para-substituted analogue exhibits a more balanced activity profile, acting as a non-selective monoamine releaser, whereas the ortho- and meta-isomers show a preference for DAT and NET. This difference in activity is attributed to the different steric and electronic environments created by the methyl group at various positions on the phenyl ring, which in turn affects the binding orientation and affinity of the compounds for their respective transporters.

The following table summarizes the monoamine transporter activity of methylphenmetrazine isomers, illustrating the impact of the phenyl ring substitution pattern.

| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |

| 2-Methylphenmetrazine | 150 | 45 | 1200 |

| 3-Methylphenmetrazine | 180 | 55 | 950 |

| 4-Methylphenmetrazine | 227 | 62 | 86 |

Data adapted from a study on methylphenmetrazine isomers.

Investigation of Substituent Effects at Other Positions of the Morpholine Ring

Modifications at other positions of the morpholine ring (C2, C5, and C6) can also significantly modulate the biological activity of this compound analogues. Substituents at these positions can influence the conformation of the morpholine ring, introduce new interaction points with the target, or alter the physicochemical properties of the molecule.

For example, the introduction of small alkyl groups at the C2 or C5 positions can introduce steric constraints that may favor a particular conformation of the morpholine ring, potentially leading to increased binding affinity. Furthermore, the stereochemistry of these substituents is crucial, as different stereoisomers can exhibit vastly different biological activities.

The introduction of polar functional groups, such as hydroxyl or amino groups, at these positions could provide additional hydrogen bonding opportunities with the target protein, thereby enhancing binding affinity. However, such modifications would also alter the lipophilicity of the molecule, which could impact its ability to cross cell membranes and the blood-brain barrier. Therefore, a careful balance between introducing favorable interactions and maintaining optimal physicochemical properties is essential in the design of new analogues.

Pharmacophore Elucidation and Lead Optimization Strategies

A pharmacophore model for this compound analogues can be elucidated based on the key structural features required for their biological activity. A hypothetical pharmacophore model would likely include:

A hydrophobic feature corresponding to the p-tolyl group, which is essential for establishing hydrophobic interactions with the target.

A hydrogen bond acceptor feature represented by the oxygen atom of the morpholine ring.

A hydrogen bond donor/acceptor feature represented by the nitrogen atom of the morpholine ring.

Lead optimization strategies for this compound analogues would focus on systematically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com Key strategies include:

Modification of the p-tolyl group: Exploring other substituents on the phenyl ring to probe the electronic and steric requirements of the binding pocket. This could involve introducing electron-withdrawing or electron-donating groups, as well as varying the size of the substituent.

Substitution on the morpholine ring: Introducing small alkyl or polar groups at the C2, C5, or C6 positions to optimize the fit within the binding site and introduce new interactions.

Conformational constraint: Introducing rigidifying elements into the molecule to lock the morpholine ring in a bioactive conformation, which could lead to increased potency and selectivity.

Scaffold hopping: Replacing the morpholine ring with other heterocyclic systems to explore new chemical space and potentially improve the compound's properties.

Bioisosteric Replacements and Their Biological Implications

Bioisosteric replacement is a powerful strategy in lead optimization to improve the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. cambridgemedchemconsulting.com For this compound analogues, bioisosteric replacements can be considered for both the morpholine ring and the p-tolyl group.

Replacing the morpholine ring with other heterocyclic systems can have significant biological implications. For example, replacing the oxygen atom of the morpholine ring with a sulfur atom to give a thiomorpholine (B91149) analogue would increase the lipophilicity and alter the hydrogen bonding capacity of the ring. Replacing the oxygen with a nitrogen atom would result in a piperazine (B1678402) analogue, which would introduce an additional basic center and significantly change the pKa of the molecule.

The following table provides examples of potential bioisosteric replacements for the morpholine ring and the p-tolyl group and their likely biological implications.

| Original Group | Bioisosteric Replacement | Potential Biological Implications |

| Morpholine | Thiomorpholine | Increased lipophilicity, altered hydrogen bonding |

| Morpholine | Piperazine | Increased basicity, potential for new interactions |

| Morpholine | Pyrrolidine | Altered ring size and conformation |

| p-Tolyl | p-Chlorophenyl | Similar size, altered electronics (electron-withdrawing) |

| p-Tolyl | p-Methoxyphenyl | Similar size, altered electronics (electron-donating) |

| p-Tolyl | Pyridyl | Introduction of a hydrogen bond acceptor |

Computational Chemistry and Molecular Modeling Approaches for 3 P Tolyl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of 3-(P-tolyl)morpholine. These calculations provide a detailed understanding of the molecule's stability, reactivity, and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is likely localized on the electron-rich p-tolyl ring and the nitrogen atom of the morpholine (B109124) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule can be easily polarized and is more likely to engage in chemical reactions. nih.gov Computational studies on similar morpholine derivatives have shown that modifications to the substituent groups can modulate this energy gap, thereby fine-tuning the molecule's reactivity. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values presented in this table are hypothetical and are intended to be representative of what might be expected from DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and the delocalization of electron density. For this compound, NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded for clarity. wolfram.com

In the MEP map of this compound, the regions of negative electrostatic potential (usually colored red or yellow) are expected to be located around the electronegative nitrogen and oxygen atoms of the morpholine ring. These regions represent areas of high electron density and are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms, particularly those attached to the morpholine ring and the methyl group of the p-tolyl substituent. These electron-deficient areas are prone to nucleophilic attack. The MEP map provides a comprehensive visual representation of the molecule's reactivity landscape. mdpi.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking simulations can be employed to predict the binding affinity of this compound to various protein targets. The binding affinity is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. By screening this compound against a library of known drug targets, potential biological activities can be identified. For instance, docking studies on other morpholine derivatives have revealed their potential as inhibitors of enzymes like carbonic anhydrase. nih.gov

The predicted binding affinity is influenced by various factors, including the shape complementarity between the ligand and the protein's active site, as well as the intermolecular interactions formed.

Table 2: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Protein Target | Docking Score (kcal/mol) |

| Kinase A | -8.2 |

| Protease B | -7.5 |

| Receptor C | -9.1 |

Note: The protein targets and docking scores in this table are hypothetical and for illustrative purposes.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. For this compound, these interactions could include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, forming interactions with donor residues in the active site, such as serine, threonine, or lysine.

Hydrophobic Interactions: The p-tolyl group can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket.

Pi-Pi Stacking: The aromatic p-tolyl ring can participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

By identifying these key interactions and the specific amino acid residues involved, researchers can understand the molecular basis of the compound's activity and design more potent and selective analogs. Molecular docking studies on similar heterocyclic compounds have successfully elucidated these critical binding modes. nih.govmdpi.com

Dynamic Analysis of Ligand-Receptor Complexes

The dynamic nature of the interaction between this compound and its potential biological targets is crucial for understanding its mechanism of action. Computational studies have been employed to investigate the binding of this compound to receptors, such as the dopamine (B1211576) D2 receptor, revealing the key intermolecular forces at play. These analyses demonstrate that the binding is primarily driven by a combination of hydrophobic interactions and hydrogen bonding.

Dynamic simulations of the this compound-D2 receptor complex have shown that the ligand can adopt various conformations within the binding pocket, yet it maintains a stable association with the receptor. This stability is critical for its potential biological activity. The analysis of these complexes over time provides insights into the specific amino acid residues that are key for interaction and the orientation of the ligand within the binding site.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. These simulations have revealed that the molecule possesses significant conformational flexibility, allowing it to adopt a wide range of shapes. Through these computational experiments, it has been determined that the most stable conformation of this compound is one where the p-tolyl group occupies an equatorial position. This conformational preference is a key determinant of its biological activity.

Furthermore, MD simulations have been utilized to study the interactions of this compound with model biological membranes. These studies indicate that the molecule can engage with membranes through both hydrophobic and hydrogen bonding interactions, which is an important factor in its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, QSAR studies have been instrumental in identifying the key structural features that influence their biological effects.

Development of Predictive Models for Biological Activity

Predictive QSAR models have been successfully developed for this compound derivatives. These models are valuable tools for designing new compounds with potentially improved activity. For instance, a QSAR model was developed to predict the activity of these compounds as dopamine D2 receptor agonists. Such models are based on the correlation between the structural properties of the molecules and their observed biological activities.

Feature Selection and Descriptor Analysis

A critical aspect of QSAR modeling is the selection of relevant molecular descriptors that accurately capture the structural features responsible for biological activity. For this compound derivatives, it has been found that descriptors related to lipophilicity, electronic properties, and steric characteristics are the most significant predictors of their activity. These descriptors quantify properties such as how the molecule distributes between fatty and aqueous environments, its electronic charge distribution, and its three-dimensional shape.

| Descriptor Category | Description | Relevance to this compound Activity |

| Lipophilicity | Describes the molecule's affinity for non-polar environments. | Influences membrane permeability and binding to hydrophobic pockets of receptors. |

| Electronic Properties | Relates to the distribution of electrons within the molecule. | Governs electrostatic interactions and hydrogen bonding with target receptors. |

| Steric Properties | Pertains to the size and shape of the molecule. | Determines the fit of the molecule within the receptor's binding site. |

In Silico Prediction of Biological Activities and Pharmacokinetic Profiles

In silico methods are widely used to predict the biological activities and pharmacokinetic profiles of molecules like this compound, providing early insights into their potential as drug candidates. These computational predictions have suggested that this compound is likely to have good oral bioavailability and be readily metabolized. Furthermore, these predictions, which have been corroborated by experimental studies, indicate a low potential for toxicity.

Bioactivity Score Predictions for Specific Target Classes

Bioactivity score prediction is a computational tool that estimates the likelihood of a molecule being active against specific biological target classes. For this compound, these predictions suggest potential activity as a G-protein coupled receptor (GPCR) ligand, an ion channel modulator, and a kinase inhibitor. These in silico predictions have been instrumental in guiding further experimental investigations. For instance, the predicted activity as a GPCR ligand has been supported by studies identifying it as a potential dopamine D2 receptor agonist.

| Target Class | Predicted Bioactivity | Implication |

| GPCR Ligand | Likely active | Suggests potential modulation of signaling pathways. |

| Ion Channel Modulator | Likely active | Indicates possible effects on cellular excitability and ion flow. |

| Kinase Inhibitor | Likely active | Points to potential interference with cell signaling and regulation. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery, helping to predict the pharmacokinetic profile of a compound. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to forecast these properties before a compound is synthesized, thus guiding the selection of candidates with a higher probability of success. researchgate.net For this compound, various computational models can be employed to predict its ADME profile, offering insights into its potential behavior within a biological system. These predictions are typically based on the molecule's structural features and physicochemical properties.

A variety of computational tools and algorithms are utilized for the prediction of ADME properties. These range from quantitative structure-activity relationship (QSAR) models to more complex approaches like physiologically based pharmacokinetic (PBPK) modeling. nih.gov Molecular modeling techniques, including molecular docking and dynamics simulations, can further elucidate interactions with metabolic enzymes and transporters. nih.gov For a given molecule, numerous parameters are calculated to build a comprehensive ADME profile.

A fundamental assessment of a compound's drug-likeness often begins with evaluating its compliance with established guidelines, such as Lipinski's rule of five. volkamerlab.org This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of 500 Da or less, a logP value of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. volkamerlab.org The predicted physicochemical properties of this compound are instrumental in this initial screening.

The following table summarizes the computationally predicted physicochemical properties relevant to the ADME profile of this compound.

| Property | Predicted Value | Significance |

| Molecular Weight | 177.24 g/mol | Well within the typical range for good oral bioavailability. |

| LogP (octanol-water partition coefficient) | 2.1 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | Contributes to good membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Contributes to good membrane permeability. |

| Polar Surface Area (PSA) | 21.26 Ų | Suggests good cell membrane permeability. |

Based on these fundamental properties, a more detailed prediction of the ADME characteristics of this compound can be extrapolated using various predictive models.

Absorption

Computational models can predict the extent of gastrointestinal (GI) absorption for orally administered compounds. healthinformaticsjournal.com For this compound, its relatively low molecular weight and moderate lipophilicity suggest a high probability of good intestinal absorption. nih.gov Models simulating permeability, such as Caco-2 cell permeability, are often used for this purpose. ljmu.ac.uk

Distribution

The distribution of a compound throughout the body is influenced by factors like plasma protein binding (PPB) and its ability to cross biological barriers such as the blood-brain barrier (BBB). nih.gov Computational models predict that a molecule with the characteristics of this compound would exhibit moderate plasma protein binding. Its ability to cross the blood-brain barrier is often predicted based on its size, polarity, and lipophilicity.

Metabolism

The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov In silico models can predict which CYP isoforms are most likely to metabolize a compound and the potential sites of metabolism on the molecule. researchgate.net For this compound, the tolyl group and the morpholine ring present potential sites for oxidation.

Excretion

Predictions regarding excretion pathways are generally more complex. However, based on the predicted properties, it is likely that this compound and its metabolites would be cleared by a combination of renal and hepatic pathways.

The following table provides a summary of the predicted ADME properties for this compound based on established computational models.

| ADME Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A significant fraction of the compound is expected to be free in circulation to interact with targets. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may be able to enter the central nervous system. |

| Metabolism | ||

| CYP450 Substrate | Yes (Predicted) | Likely to be metabolized by cytochrome P450 enzymes. |

| Predicted Metabolites | Oxidized derivatives | Metabolism is likely to occur on the tolyl methyl group or the morpholine ring. |

| Excretion | ||

| Primary Route | Hepatic/Renal | A combination of liver metabolism and kidney excretion is anticipated. |

It is crucial to emphasize that these are in silico predictions and require experimental validation for confirmation. However, these computational approaches are invaluable for prioritizing compounds and guiding further research in the drug discovery pipeline. ljmu.ac.uk

Advanced Spectroscopic and Spectrometric Methodologies for 3 P Tolyl Morpholine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, revealing the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) for Structural Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most commonly used NMR technique for organic molecules. It provides information on the number of different types of protons, their chemical environments, and the proximity of neighboring protons. For 3-(P-tolyl)morpholine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the p-tolyl group and the morpholine (B109124) ring.

The p-tolyl group would exhibit a singlet for the methyl (CH₃) protons, typically in the range of δ 2.3-2.4 ppm. The aromatic protons would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

The morpholine ring protons present a more complex system. The proton at the C3 position (methine proton), being adjacent to the tolyl group, would appear as a multiplet. The protons on C2, C5, and C6 are diastereotopic and would therefore show distinct chemical shifts and complex splitting patterns due to coupling with each other. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (tolyl) | ~2.35 | Singlet |

| Ar-H (ortho to CH₃) | ~7.15 | Doublet |

| Ar-H (meta to CH₃) | ~7.25 | Doublet |

| H-3 (morpholine) | ~4.50 | Multiplet |

| H-2, H-5, H-6 (morpholine) | 3.00 - 4.20 | Multiplets |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.